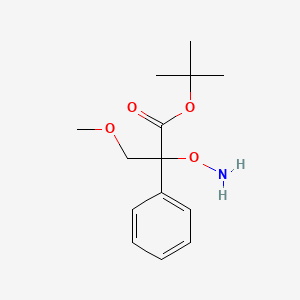

tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate

Description

tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate is a tert-butyl ester derivative featuring an aminooxy (–ONH₂) group, a methoxy (–OCH₃) substituent, and a phenyl ring. This compound belongs to a class of protected carboxylic acids, where the tert-butyl group enhances stability during synthesis. The aminooxy group is notable for its nucleophilic properties, enabling applications in bioconjugation, oxime formation, and prodrug design.

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-3-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C14H21NO4/c1-13(2,3)18-12(16)14(19-15,10-17-4)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3 |

InChI Key |

CSRKQZWBCLJMAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC)(C1=CC=CC=C1)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate typically involves the reaction of tert-butyl esters with aminooxy compounds. One common method involves the use of tert-butanol and protected amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method affords tert-butyl esters in good yields and is widely utilized in peptide synthesis.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Oxime derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can be tagged with probes for NMR studies to analyze macromolecular complexes .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity . The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Aminooxy vs. Hydrazinecarboxylate: The aminooxy group in the target compound offers distinct reactivity for oxime ligation, whereas hydrazinecarboxylate derivatives (e.g., ) are tailored for peptide coupling or metal coordination.

- Methoxy vs.

- Phenyl vs. Heteroaromatic : The phenyl group in the target compound is structurally simpler compared to heteroaromatic systems (e.g., benzofuran in ), influencing solubility and π-π interactions.

Key Observations :

- Deprotection: The tert-butyl group is typically cleaved under acidic conditions (e.g., TFA in ), but the aminooxy group may require milder conditions to avoid decomposition.

- Purification : Chromatography (e.g., ) or precipitation (e.g., ) are common, with yields varying based on substituent complexity.

Physicochemical and Reactivity Profiles

- Solubility: The aminooxy group’s polarity may enhance aqueous solubility compared to hydrophobic derivatives like .

- Stability : The methoxy group’s electron-donating nature could stabilize the ester against hydrolysis relative to electron-deficient analogs (e.g., ).

- Reactivity: The aminooxy group enables conjugation with carbonyl compounds (e.g., ketones, aldehydes), contrasting with the thioether in , which participates in disulfide bond formation.

Biological Activity

tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO3

- Molecular Weight : 239.30 g/mol

- IUPAC Name : this compound

- CAS Number : 16874-17-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is thought to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound might bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Study Findings : In vitro tests showed significant inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

Anticancer Potential

The compound has been investigated for its potential anticancer effects:

- Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antioxidant | Reduction of oxidative stress |

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation :

- Objective : To investigate the effects on human breast cancer (MCF-7) cells.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in viability was noted, with significant apoptosis markers detected via flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.